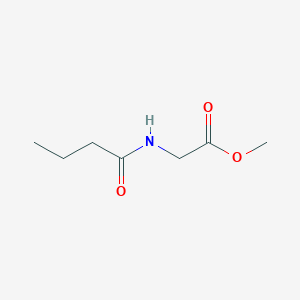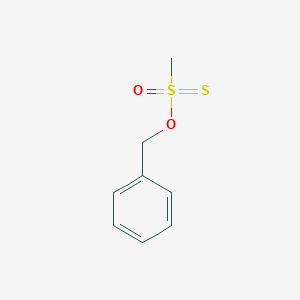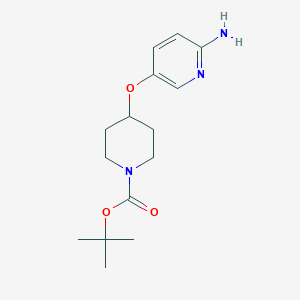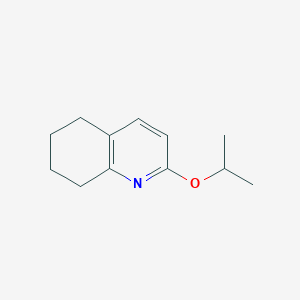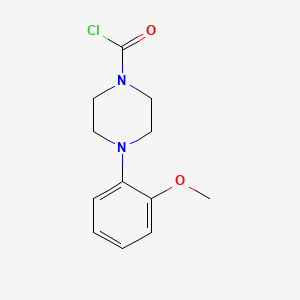
4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a chlorocarbonyl group and an o-methoxyphenyl group attached to the piperazine ring. It is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Vorbereitungsmethoden
The synthesis of 4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Analyse Chemischer Reaktionen
4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorocarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it induces apoptosis in cancer cells by stimulating the intrinsic mitochondrial signaling pathway . This leads to the activation of caspase-3 and caspase-9, resulting in cell death . The compound also exhibits GABA receptor agonist activity, which can cause hyperpolarization of nerve endings and flaccid paralysis of parasites .
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: This compound has similar structural features but lacks the chlorocarbonyl group.
1-(2-Methoxyphenyl)piperazine: Another similar compound used in the preparation of cyclic amine substituted derivatives.
1-(Chlorocarbonyl)-4-methylpiperazine: This compound has a methyl group instead of the o-methoxyphenyl group and is used in various chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in different fields.
Eigenschaften
Molekularformel |
C12H15ClN2O2 |
|---|---|
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
4-(2-methoxyphenyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-11-5-3-2-4-10(11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
CNIFZZAJFAWHQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
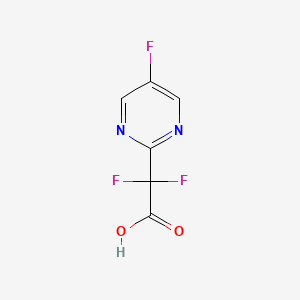

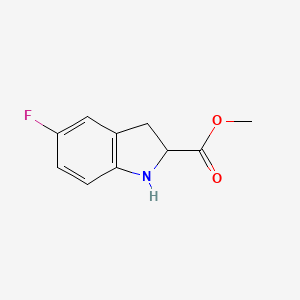
![(R)-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide](/img/structure/B8717759.png)
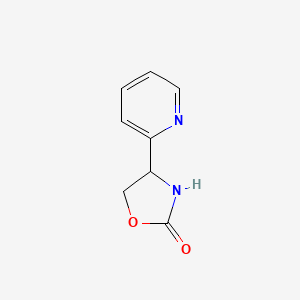
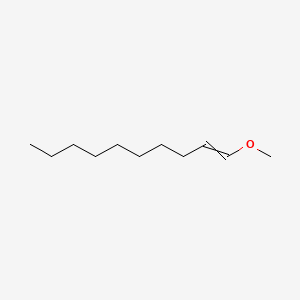
![5-Nitro-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B8717774.png)
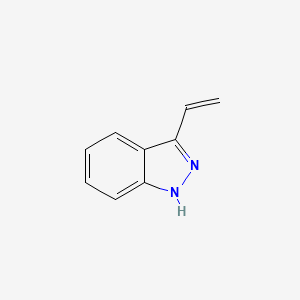
![Methyl 2-hydroxy-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B8717824.png)
![Ethyl [(chlorocarbonyl)sulfanyl]acetate](/img/structure/B8717832.png)
